molecular formula C22H18ClN5O3S B2494620 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536982-62-4

2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2494620
CAS No.: 536982-62-4
M. Wt: 467.93
InChI Key: MTMHLBUMIPKBPR-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a research compound identified as a potent and covalent inhibitor of the Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme , a crucial and validated drug target in Mycobacterium tuberculosis . DprE1 is essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. By covalently binding to the active site cysteine residue (Cys387) of DprE1, this inhibitor effectively halts bacterial cell wall assembly, leading to bactericidal effects. Its primary research value lies in its high potency against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis, making it a valuable chemical tool for investigating novel therapeutic strategies against tuberculosis . Researchers utilize this compound in mechanistic studies to further elucidate the role of DprE1 in cell wall synthesis, to probe resistance mechanisms, and as a lead structure in the design and development of new anti-tubercular agents.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHLBUMIPKBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazole ring
  • A quinazolinone moiety
  • Substituents including a chlorobenzyl group and a nitrophenyl group

This structural diversity is believed to contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Testing on derivatives similar to our compound revealed minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against these pathogens .
CompoundMIC (µg/mL)Target Bacteria
Compound A20E. coli
Compound B15S. aureus

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines. Notably, it was more effective against MCF-7, indicating a selective toxicity towards breast cancer cells.
Cell LineIC50 (µM)
HeLa10
MCF-75
A54915

Anticonvulsant Activity

In studies assessing anticonvulsant properties using the pentylenetetrazol (PTZ) model:

  • The compound exhibited a protective index (PI) of 8.0, suggesting significant anticonvulsant activity comparable to standard treatments like phenobarbital .

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized several derivatives of the quinazolinone framework and tested their antibacterial efficacy. The results indicated that modifications at the phenyl ring significantly influenced activity, with certain substitutions enhancing potency against resistant strains .
  • Anticancer Evaluation : In an in vitro study published in ACS Omega, a series of quinazolinone derivatives were screened for cytotoxicity against various cancer cell lines. The findings highlighted that compounds with nitro substituents showed enhanced activity due to increased electron affinity and interaction with cellular targets .
  • Anticonvulsant Assessment : Research involving animal models demonstrated that the compound significantly reduced seizure frequency and duration in PTZ-induced seizures. This was attributed to modulation of GABAergic neurotransmission pathways .

Scientific Research Applications

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, 1,2,4-triazole derivatives have been shown to possess broad-spectrum activity against various pathogens including Staphylococcus aureus and Escherichia coli . The specific substitution patterns on the triazole ring can enhance activity against resistant strains.

Anticancer Properties

Compounds containing quinazoline and triazole moieties have been investigated for their anticancer potential. Studies have demonstrated that certain quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression . The incorporation of nitrophenyl groups may further enhance these effects due to their electron-withdrawing properties which can influence the compound's interaction with biological targets.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds. For 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one:

  • Substituents : The presence of a chlorobenzyl thio group and a nitrophenyl moiety plays a significant role in modulating biological activity.
  • Triazole Core : The 1,2,4-triazole framework has been identified as a privileged structure in drug discovery due to its ability to interact with various biological targets .

Agrochemicals

The compound may have applications in agrochemicals as a potential fungicide or herbicide. Compounds with similar structural features have been explored for their ability to inhibit fungal growth and control plant diseases . The nitro group is known to enhance bioactivity in agricultural chemicals by improving solubility and absorption.

Synthesis and Evaluation

A study synthesized several derivatives based on the triazoloquinazoline framework and evaluated their antimicrobial activities against common pathogens. Results indicated that certain modifications led to enhanced potency compared to existing antibiotics .

In Vivo Studies

In vivo studies are essential for assessing the therapeutic potential of new compounds. Research involving animal models has shown promising results for triazole derivatives in treating infections resistant to standard therapies .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
Example Reaction:

Target CompoundHCl (aq), Δ1(3,4dimethylphenyl)5oxopyrrolidine-3-carboxylic acid+(5(furan2yl)1methyl1Hpyrazol3yl)methanamine\text{Target Compound} \xrightarrow{\text{HCl (aq), Δ}} 1-(3,4-\text{dimethylphenyl})-5-\text{oxopyrrolidine-3-carboxylic acid} + (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine

Conditions:

  • Acidic: 6M HCl, reflux (80°C, 12h)

  • Basic: NaOH (2M), ethanol/water (1:1), 60°C, 8h

Key Data:

ParameterAcidic HydrolysisBasic Hydrolysis
Yield78%65%
Purity (HPLC)>95%>90%

Pyrrolidone Ring Functionalization

The 5-oxopyrrolidine core participates in nucleophilic additions and ring-opening reactions.
Example Reaction (Ring Opening):

Target CompoundNaBH4,MeOHN((5(furan2yl)1methyl1Hpyrazol3yl)methyl)1(3,4dimethylphenyl)pyrrolidine3carboxamide\text{Target Compound} \xrightarrow{\text{NaBH}_4, \text{MeOH}} N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3,4-\text{dimethylphenyl})pyrrolidine-3-carboxamide

Conditions:

  • Sodium borohydride (2 equiv), methanol, 25°C, 4h
    Yield: 82% (confirmed via 1^1H NMR)

Electrophilic Aromatic Substitution (Furan Ring)

The furan-2-yl moiety undergoes electrophilic substitution, primarily at the C5 position.
Example Reaction (Nitration):

Target CompoundHNO3/H2SO41(3,4dimethylphenyl)N((5(5nitrofuran2yl)1methyl1Hpyrazol3yl)methyl)5oxopyrrolidine3carboxamide\text{Target Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} 1-(3,4-\text{dimethylphenyl})-N-((5-(5-nitro-furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Conditions:

  • Nitrating mixture (HNO3_3/H2_2SO4_4, 1:3), 0°C → 25°C, 2h
    Yield: 67% (LC-MS purity: 93%)

Pyrazole Methyl Group Oxidation

The 1-methyl group on the pyrazole ring

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazolinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP Melting Point (°C)
Target: 2-((2-Chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Not reported Estimated ~450 2-chlorobenzylthio, 4-nitrophenyl ~3.5* Not reported
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one C₁₇H₁₇ClN₄O 328.8 2-chlorophenyl, 6,6-dimethyl 3.34 >300
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one C₁₅H₁₄N₄O₂ 294.3 4-hydroxyphenyl ~2.0† 230–231
9-Phenyl-6-(2-thienyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one C₁₈H₁₆N₄OS 336.4 Phenyl, 2-thienyl ~3.0† Not reported

*Estimated based on substituent contributions (nitro group increases logP vs. hydroxyl).
†Predicted using fragment-based methods.

Key Observations:

  • Lipophilicity (logP): The target compound’s 4-nitrophenyl and chlorobenzylthio groups likely elevate its logP (~3.5) compared to hydroxyl-substituted analogs (logP ~2.0) . This enhances membrane permeability but may reduce aqueous solubility.
  • Thermal Stability: The dimethyl-substituted analog exhibits a high melting point (>300°C), attributed to crystallinity from symmetric substituents. The target compound’s melting point is unreported but may vary due to asymmetric substituents.

Pharmacological Potential

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • RXFP4 Agonism: Hydroxyphenyl-substituted triazoloquinazolinones (e.g., 13a in ) show receptor selectivity, suggesting the nitro group in the target compound may alter binding affinity or metabolic stability.
  • Antimicrobial Activity: Chlorophenyl and thienyl derivatives (e.g., ) exhibit moderate activity, hinting at possible applications for the target compound in infectious disease research.

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